molecular formula C20H26N2O6S3 B15004508 Ethyl 2-[({2,4-dimethyl-3-[(methylsulfonyl)amino]phenyl}sulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[({2,4-dimethyl-3-[(methylsulfonyl)amino]phenyl}sulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B15004508
M. Wt: 486.6 g/mol
InChI Key: HJXZZOHWEGSUKH-UHFFFAOYSA-N
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Description

Ethyl 2-[({2,4-dimethyl-3-[(methylsulfonyl)amino]phenyl}sulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, sulfonyl groups, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[({2,4-dimethyl-3-[(methylsulfonyl)amino]phenyl}sulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Sulfonyl Groups: Sulfonyl groups are introduced via sulfonation reactions using reagents such as sulfonyl chlorides.

    Esterification: The ester functional group is introduced through an esterification reaction, typically using an alcohol (such as ethanol) and a carboxylic acid derivative.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds, depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties could be useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving sulfur-containing functional groups.

Mechanism of Action

The mechanism of action of Ethyl 2-[({2,4-dimethyl-3-[(methylsulfonyl)amino]phenyl}sulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The benzothiophene core can also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[({2,4-dimethyl-3-[(methylsulfonyl)amino]phenyl}sulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound is unique due to its specific combination of functional groups and structural features.

    Other Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents can have varying properties and applications.

    Sulfonyl-Containing Compounds: Compounds with sulfonyl groups are known for their strong interactions with biological targets, making them useful in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of a benzothiophene core, sulfonyl groups, and an ester functional group. This combination provides a unique set of chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C20H26N2O6S3

Molecular Weight

486.6 g/mol

IUPAC Name

ethyl 2-[[3-(methanesulfonamido)-2,4-dimethylphenyl]sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H26N2O6S3/c1-5-28-20(23)17-14-8-6-7-9-15(14)29-19(17)22-31(26,27)16-11-10-12(2)18(13(16)3)21-30(4,24)25/h10-11,21-22H,5-9H2,1-4H3

InChI Key

HJXZZOHWEGSUKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=C(C(=C(C=C3)C)NS(=O)(=O)C)C

Origin of Product

United States

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